molecular formula C15H24N2O2 B2687345 3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol CAS No. 1436121-30-0

3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol

Cat. No.: B2687345
CAS No.: 1436121-30-0
M. Wt: 264.369
InChI Key: OXKDNCDMHSVZRX-UHFFFAOYSA-N
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Description

3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors, such as ortho-diamines and ketones, under acidic or basic conditions.

    Introduction of Hydroxypropyl Groups: The hydroxypropyl groups can be introduced via alkylation reactions, where the benzodiazepine core is reacted with 3-chloropropanol in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. This would include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For more efficient and scalable production.

    Automated Purification Systems: To handle large volumes and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The benzodiazepine core can be reduced to form dihydro derivatives.

    Substitution: The hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes derived from the hydroxypropyl groups.

    Reduction Products: Dihydrobenzodiazepines.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the effects of benzodiazepine derivatives on biological systems. Its hydroxypropyl groups may influence its interaction with biological targets.

Medicine

Medically, this compound could be explored for its potential anxiolytic, sedative, or anticonvulsant properties, similar to other benzodiazepines. Research could focus on its efficacy and safety profile compared to existing medications.

Industry

In the industrial sector, this compound might be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol likely involves interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Benzodiazepines typically enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects. The hydroxypropyl groups may modify its binding affinity and efficacy at these receptors.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for anxiety and seizures.

    Lorazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.

    Clonazepam: Used primarily for seizure disorders and panic disorders.

Uniqueness

3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol is unique due to its hydroxypropyl groups, which may confer different pharmacological properties compared to other benzodiazepines. These modifications could potentially lead to differences in absorption, distribution, metabolism, and excretion, as well as in its therapeutic and side effect profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[5-(3-hydroxypropyl)-3,4-dihydro-2H-1,5-benzodiazepin-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-12-4-10-16-8-3-9-17(11-5-13-19)15-7-2-1-6-14(15)16/h1-2,6-7,18-19H,3-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKDNCDMHSVZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2N(C1)CCCO)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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